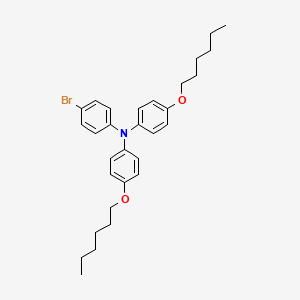

4-broMo-N,N-bis(4-(hexyloxy)phenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-hexoxy-N-(4-hexoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38BrNO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETNVCNRVWFRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Design for 4 Bromo N,n Bis 4 Hexyloxy Phenyl Aniline

Retrosynthetic Analysis and Molecular Design Principles for Bromo- and Alkoxy-Substituted Triarylamines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.org For 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline, the primary retrosynthetic disconnections are the two C-N bonds at the central nitrogen atom. This approach leads to two main synthetic strategies:

Strategy A: A double N-arylation of a primary aniline (4-bromoaniline) with an aryl halide precursor (1-bromo-4-(hexyloxy)benzene). This is a convergent approach where the central nitrogen-containing ring is coupled with two identical side-arm molecules.

Strategy B: A single N-arylation of a secondary diarylamine (bis(4-(hexyloxy)phenyl)amine) with a brominated aryl halide (e.g., 1,4-dibromobenzene or 1-bromo-4-iodobenzene). This is a more linear approach where the diarylamine is synthesized first, followed by the final coupling step.

The molecular design, incorporating a bromine atom and two hexyloxy chains, is deliberate. The triarylamine core is a well-established electron-donating structure, and the substituents modulate its electronic and physical properties. The long, flexible hexyloxy chains are primarily included to enhance the solubility of the molecule in common organic solvents and to influence the solid-state packing in thin films. The bromine atom serves as a versatile functional handle for subsequent post-synthetic modifications, such as further cross-coupling reactions to build even more complex molecular architectures.

Synthesis of Key Intermediates and Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

The key halogenated precursor is 4-bromoaniline. While commercially available, its synthesis is instructive. Direct bromination of aniline is often problematic as the powerful activating effect of the amino group leads to over-bromination, typically yielding 2,4,6-tribromoaniline. To achieve selective monobromination at the para position, the reactivity of the amino group must be temporarily attenuated.

A standard laboratory method involves the protection of the amino group via acetylation. doubtnut.com Aniline is first reacted with acetic anhydride to form acetanilide. The resulting acetamido group is less activating than the amino group, which allows for controlled electrophilic bromination with bromine in a suitable solvent, yielding 4-bromoacetanilide. The final step is the hydrolysis of the amide group under acidic or basic conditions to reveal the desired 4-bromoaniline. doubtnut.com

| Step | Reactants | Product | Purpose |

| 1 | Aniline, Acetic Anhydride | Acetanilide | Protection of the amino group to prevent over-bromination. |

| 2 | Acetanilide, Bromine | 4-Bromoacetanilide | Selective electrophilic bromination at the para position. |

| 3 | 4-Bromoacetanilide, Acid/Base | 4-Bromoaniline | Deprotection to yield the final product. |

An alternative approach involves the reduction of 1-bromo-4-nitrobenzene. This can be achieved using various reducing agents, such as hydrazine hydrate with an iron oxide catalyst, to produce 4-bromoaniline in high yield. chemicalbook.com

The precursor containing the hexyloxy group is 1-bromo-4-(hexyloxy)benzene. This compound is typically synthesized via a Williamson ether synthesis. The reaction involves the deprotonation of 4-bromophenol with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a hexyl halide, such as 1-bromohexane, to form the desired ether product.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| 4-Bromophenol | 1-Bromohexane | K2CO3 | 1-Bromo-4-(hexyloxy)benzene | Williamson Ether Synthesis |

This reaction is generally high-yielding and provides a straightforward route to the required alkoxy-functionalized aryl halide.

C-N Cross-Coupling Reaction Strategies for Aniline Core Construction

The construction of the central triarylamine structure is achieved through C-N cross-coupling reactions, which form the bonds between the aryl groups and the central nitrogen atom. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. sioc-journal.cn

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for forming C-N bonds. rsc.orgwikipedia.org The synthesis of this compound can be efficiently achieved by reacting 4-bromoaniline with two equivalents of 1-bromo-4-(hexyloxy)benzene.

The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction. sioc-journal.cn Sterically hindered and electron-rich phosphine ligands, such as those of the BrettPhos or Josiphos families, have proven effective in promoting the coupling of challenging substrates.

Typical Reaction Conditions for Buchwald-Hartwig Amination:

| Component | Example | Role |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |

| Ligand | BrettPhos, XPhos | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | NaOt-Bu, K3PO4 | Activates the amine and neutralizes HX byproduct |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

This method is favored for its relatively mild conditions, broad substrate scope, and high functional group tolerance. wikipedia.org

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. scispace.comwikipedia.org While it traditionally requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper, modern modifications have improved its utility. wikipedia.org

In the context of synthesizing the target molecule, an Ullmann reaction could involve coupling 4-bromoaniline with 1-bromo-4-(hexyloxy)benzene using a copper catalyst. The development of ligand-accelerated protocols, using ligands such as 1,10-phenanthroline or various amino acids, has allowed for lower reaction temperatures and improved yields. scispace.comacs.org

Comparison of Buchwald-Hartwig and Ullmann Reactions for Triarylamine Synthesis:

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Temperature | Milder (80-120 °C) | Harsher (often >180 °C, can be lower with ligands) wikipedia.org |

| Ligands | Essential (phosphine-based) | Often required for efficiency (e.g., phenanthrolines, amino acids) |

| Substrate Scope | Very Broad | Traditionally more limited, improved with new methods |

| Functional Group Tolerance | Generally High | Can be lower due to harsh conditions |

While the Buchwald-Hartwig amination is often the preferred method due to its milder conditions and broader applicability, the Ullmann reaction remains a viable and sometimes more cost-effective alternative, particularly in industrial settings. acs.org

Regioselective Bromination Techniques for Targeted Functionalization

The key challenge in the synthesis of this compound lies in the selective introduction of a single bromine atom onto the para-position of the unsubstituted aniline ring. The high electron density of the triarylamine system makes it susceptible to multiple bromination events and reactions at other activated positions. Therefore, the choice of brominating agent and reaction conditions is paramount to achieving the desired regioselectivity.

Direct Halogenation Methods and Catalyst Systems

Direct electrophilic aromatic substitution is a common approach for the bromination of anilines. However, the high reactivity of the substrate necessitates the use of mild and selective brominating agents.

N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of electron-rich aromatic compounds. researchgate.netnih.gov The reaction is typically carried out in a suitable solvent at a controlled temperature to favor mono-bromination at the most sterically accessible and electronically activated position. For N,N-bis(4-(hexyloxy)phenyl)aniline, the para-position of the unsubstituted aniline ring is the primary target due to the strong activating and para-directing nature of the diarylamino group.

The choice of solvent can significantly influence the regioselectivity of NBS bromination. Polar aprotic solvents like N,N-dimethylformamide (DMF) have been shown to enhance para-selectivity in the bromination of electron-rich aromatic compounds. researchgate.net The reaction conditions for a successful synthesis would likely involve the slow addition of one equivalent of NBS to a solution of N,N-bis(4-(hexyloxy)phenyl)aniline in a solvent such as DMF or tetrahydrofuran (THF) at a reduced temperature, for instance, 0 °C, to control the reaction rate and minimize side reactions.

Catalytic systems can also be employed to enhance the selectivity of direct bromination. The use of a catalytic amount of ammonium acetate with NBS has been reported to be an efficient method for the nuclear monobromination of anilines at room temperature. researchgate.net This approach offers a rapid and high-yielding route to the desired product.

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Key Advantages |

| N-Bromosuccinimide (NBS) | None | DMF, THF | 0 °C to RT | Mild conditions, good para-selectivity |

| N-Bromosuccinimide (NBS) | Ammonium Acetate | Acetonitrile | Room Temperature | Fast reaction, high yield |

| Bromine | Pyridine | Pyridine | 20-25 °C | High conversion |

Interactive Data Table: Catalyst Systems for Direct Bromination

Indirect Bromination via Precursor Modification

An alternative and often more controlled strategy for achieving regioselective bromination is through the modification of a precursor that already contains the bromine atom in the desired position. This multi-step approach can offer higher purity of the final product by avoiding potential side reactions associated with direct bromination of the highly activated triarylamine.

A plausible indirect route involves the synthesis of the precursor N,N-bis(4-(hexyloxy)phenyl)amine first, followed by its bromination. A detailed synthesis of N,N-bis(4-(hexyloxy)phenyl)amine has been reported, which involves the reaction of 4-hexyloxyaniline with 1-bromo-4-(hexyloxy)benzene in the presence of a palladium catalyst and a phosphine ligand, such as the Buchwald-Hartwig amination.

Once the precursor is obtained, it can be subjected to bromination. Given the high activation of the diarylamine, a mild brominating agent like NBS would be the reagent of choice. The reaction would be performed under carefully controlled conditions to ensure mono-bromination at the para-position of the aniline ring.

Another indirect method involves starting with 4-bromoaniline and coupling it with two equivalents of 1-bromo-4-(hexyloxy)benzene. However, controlling the double arylation and avoiding self-coupling reactions can be challenging. A more strategic approach would be to first protect the amino group of 4-bromoaniline, for example, as an acetanilide. doubtnut.com The protected aniline can then undergo a double N-arylation reaction, followed by deprotection of the amino group to yield the target compound. This method, while longer, can provide excellent control over the final structure.

Reaction Pathway Optimization, Yield Enhancement, and Scalability Considerations

Optimizing the reaction pathway is crucial for maximizing the yield and purity of this compound while ensuring the process is scalable and economically viable.

For the direct bromination route using NBS, key parameters to optimize include:

Stoichiometry of NBS: Using a slight excess of NBS can drive the reaction to completion, but a large excess can lead to di-brominated byproducts. A molar ratio of 1.0 to 1.1 equivalents of NBS to the substrate is often a good starting point. nih.gov

Reaction Temperature: Lowering the temperature can increase selectivity by slowing down the reaction rate and favoring the kinetically controlled product. nih.gov

Solvent: Screening various solvents of different polarities can significantly impact the regioselectivity and yield. lookchem.com

Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that could lead to byproduct formation.

For indirect methods , optimization focuses on each step of the synthesis. In a Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent are all critical for achieving high yields.

Scalability of NBS bromination reactions requires careful consideration of heat management, as these reactions can be exothermic. nih.gov For large-scale production, a semi-batch process where the brominating agent is added portion-wise or via a syringe pump is often preferred to control the reaction temperature and minimize the risk of thermal runaway. nih.gov The use of flow chemistry in microreactors is also an emerging technique for scaling up bromination reactions safely and efficiently, offering precise control over reaction parameters.

In-Process Analytical Techniques for Reaction Monitoring and Controlled Synthesis

To ensure a controlled and optimized synthesis, real-time monitoring of the reaction progress is essential. In-process analytical techniques provide valuable data on the consumption of reactants, the formation of the desired product, and the emergence of any byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of the bromination reaction. A suitable reversed-phase HPLC method can be developed to separate the starting material, the mono-brominated product, and any potential di-brominated byproducts. researchgate.netresearchgate.net By taking aliquots from the reaction mixture at regular intervals, the reaction can be tracked until the starting material is consumed and the concentration of the desired product is maximized. A typical HPLC setup would involve a C18 column with a mobile phase gradient of acetonitrile and water. researchgate.net

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can provide real-time information about the changes in functional groups during the reaction. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the disappearance of C-H bonds on the aromatic ring of the starting material and the appearance of new bands corresponding to the C-Br bond can be monitored. This technique allows for the determination of the reaction endpoint without the need for sampling and offline analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic and mechanistic studies, NMR spectroscopy can be used to monitor the reaction in real-time. northwestern.edunih.gov By setting up the reaction directly in an NMR tube or by using a flow-NMR setup, the changes in the proton and carbon spectra can be observed as the reaction progresses. This can provide valuable insights into the reaction mechanism and help in identifying reaction intermediates.

By employing these advanced synthetic and analytical methodologies, the production of this compound can be achieved with high efficiency, selectivity, and control, paving the way for its application in next-generation organic electronic devices.

Theoretical and Computational Investigations of 4 Bromo N,n Bis 4 Hexyloxy Phenyl Aniline

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline, DFT calculations provide crucial insights into the molecule's frontier molecular orbitals, which are fundamental to understanding its electronic behavior. For the purpose of this analysis, computational data for the closely related structure, 4-bromo-N,N-bis(4-methoxyphenyl)aniline, is utilized as a representative model, given that the longer hexyloxy chains are expected to have a minimal impact on the core electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy level is associated with the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.

The calculated HOMO and LUMO energy levels for a representative donor-acceptor molecule containing a 4-bromo-N,N-diphenylaniline donor fragment provide insight into the expected values for the target compound.

| Compound Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| BrTPA-Py based D-A-D building block | -5.45 | -3.40 | 2.05 |

Data for a donor-acceptor-donor (D-A-D) building block (BrTPA-Py) with 4-bromo-N,N-diphenylaniline as the donor. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Implications for Reactivity

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. The spatial distribution and energies of these orbitals in this compound have significant implications for its reactivity.

The localization of the HOMO on the TPA core suggests that this part of the molecule is most susceptible to electrophilic attack. The nitrogen atom, with its lone pair of electrons, and the alkoxy-substituted phenyl rings are the primary sites for oxidation and interaction with electron-deficient species. The presence of the electron-donating hexyloxy groups further enhances the electron density on the phenyl rings, making them more reactive towards electrophiles compared to an unsubstituted triphenylamine (B166846). The bromine atom on the third phenyl ring introduces a site that can participate in halogen bonding and can also be a leaving group in certain cross-coupling reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. It is a valuable tool for predicting and interpreting UV-visible absorption and emission spectra.

Prediction of Absorption and Emission Maxima

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax). These calculations typically involve determining the energy difference between the ground state and various excited states. For triarylamine derivatives, the lowest energy absorption band often corresponds to a π-π* transition, which may have some intramolecular charge transfer (ICT) character.

In a study on a D–π–A type fluorophore incorporating a triphenylamine donor, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the absorption properties. beilstein-journals.org For a similar compound, the calculated maximum absorption wavelength was found to be in the visible region. beilstein-journals.org The introduction of alkoxy groups on the TPA moiety is known to cause a bathochromic (red) shift in the absorption spectrum. rsc.org

| Compound | Calculated λmax (nm) | Transition Character |

|---|---|---|

| DMB-TT-TPA | 470 | HOMO → LUMO |

Calculated absorption data for a D–π–A-type fluorophore containing a triphenylamine donor. beilstein-journals.org

Emission maxima can also be estimated by optimizing the geometry of the first excited state and calculating the energy difference for the transition back to the ground state. The difference between the absorption and emission maxima is the Stokes shift, which is an important characteristic of fluorescent molecules.

Analysis of Singlet and Triplet State Energies

TD-DFT can also be used to calculate the energies of both singlet (S1) and triplet (T1) excited states. The energy difference between the lowest singlet and triplet states (ΔEST) is a crucial parameter for applications in organic light-emitting diodes (OLEDs), particularly for materials exhibiting thermally activated delayed fluorescence (TADF).

For molecules to be efficient TADF emitters, a small ΔEST is required to allow for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state. In donor-acceptor type molecules, the spatial separation of the HOMO and LUMO can lead to a small ΔEST. In the case of this compound, the HOMO is on the TPA donor and if an acceptor moiety were present, the LUMO would be localized on it, leading to a charge-transfer excited state with a potentially small singlet-triplet splitting. nih.gov For a photosensitizer with a methoxy-modified TPA unit, the calculated ΔEST was found to be ultrasmall at 0.07 eV, indicating a good potential for generating triplet excitons. nih.gov The bromine atom can also enhance spin-orbit coupling, which can facilitate intersystem crossing between singlet and triplet states. researchgate.net

Charge Density Distribution and Electrostatic Potential Mapping

The charge density distribution and electrostatic potential (ESP) map provide a visual representation of the charge distribution within a molecule and are useful for predicting intermolecular interactions and reactive sites. The ESP map illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface.

For this compound, the ESP map would show regions of negative potential (electron-rich) and positive potential (electron-poor). The areas around the oxygen atoms of the hexyloxy groups and the π-systems of the phenyl rings are expected to have a negative electrostatic potential, making them attractive to electrophiles. The central nitrogen atom, while part of the electron-rich core, will also exhibit a region of negative potential. In contrast, the hydrogen atoms of the phenyl rings and the alkyl chains will show positive electrostatic potential.

The bromine atom introduces an interesting feature known as a σ-hole. This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the C-Br bond axis. This positive σ-hole allows the bromine atom to act as a halogen bond donor, interacting with Lewis bases or regions of negative electrostatic potential on other molecules. This can have a significant impact on the solid-state packing and intermolecular interactions of the material.

Conformational Landscape Exploration and Steric Effects

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its stable conformers. A key characteristic of triarylamines is their propeller-like geometry. The dihedral angles between the phenyl rings significantly influence the extent of electronic conjugation and steric hindrance. In the case of this compound, the bulky hexyloxy groups and the bromine atom introduce considerable steric strain, which affects the preferred orientation of the phenyl rings.

Studies on analogous triarylamine structures reveal that the C-N-C bond angles and the torsion angles of the aryl groups are critical parameters. For instance, in related diphenylamine (B1679370) structures, dihedral angles between the benzene (B151609) rings can range from approximately 47° to 53°. researchgate.netresearchgate.net These angles are a direct consequence of the balance between electronic stabilization, which favors planarity, and steric repulsion between the ortho-hydrogens and substituents on the phenyl rings, which favors a more twisted conformation. The presence of the two large 4-(hexyloxy)phenyl groups and the 4-bromophenyl group in the target molecule is expected to result in a significantly non-planar structure.

The steric effects of the hexyloxy chains are not limited to influencing the conformation of the central triarylamine core. These flexible alkyl chains can adopt numerous conformations, further complicating the energy landscape. These chains play a significant role in the material's solubility and its ability to self-assemble in the solid state or in solution.

| Parameter | Description | Expected Influence on this compound |

| Dihedral Angles (C-N-C-C) | The angles between the planes of the phenyl rings. | Expected to be significant, leading to a non-planar, propeller-like structure to minimize steric hindrance. |

| C-N-C Bond Angles | The angles around the central nitrogen atom. | Likely to be wider than the ideal 120° for sp² hybridization due to steric repulsion between the bulky aryl groups. |

| Hexyloxy Chain Conformation | The spatial arrangement of the C6H13O- chains. | Influences solubility, molecular packing, and can sterically shield the aromatic core. |

| Steric Hindrance | Repulsive forces between non-bonded atoms. | Primarily arises from the bulky hexyloxy groups and the bromine atom, forcing a twisted molecular conformation. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound molecules and their interactions in a condensed phase. These simulations can predict how molecules will aggregate and what types of non-covalent interactions will dominate, which is crucial for understanding the material's bulk properties.

MD simulations can model the self-assembly process, revealing how the interplay of these forces leads to specific packing motifs. The flexible hexyloxy chains are anticipated to play a dual role: their van der Waals interactions can promote aggregation, while their conformational disorder can frustrate close packing of the aromatic cores. The aggregation behavior is highly dependent on the environment, such as the solvent and temperature. In solution, the molecules might form dynamic aggregates, while in the solid state, they could adopt a more ordered, crystalline, or amorphous structure.

| Interaction Type | Contributing Molecular Feature | Significance in Aggregation |

| Van der Waals Forces | Hexyloxy chains, Phenyl rings | Major driving force for aggregation and molecular packing. |

| π-π Stacking | Phenyl rings | Promotes co-facial arrangement of aromatic cores, influencing electronic properties. |

| Halogen Bonding | Bromine atom | Can lead to specific directional interactions, influencing crystal packing. |

| Dipole-Dipole Interactions | Polar C-Br and C-O bonds | Contribute to the overall intermolecular potential and ordering. |

Predictive Modeling of Photophysical and Electrochemical Parameters

Predictive modeling, often utilizing Time-Dependent Density Functional Theory (TD-DFT), is instrumental in forecasting the photophysical and electrochemical properties of this compound. These predictions are vital for assessing its potential in optoelectronic applications such as organic light-emitting diodes (OLEDs) and solar cells.

The electronic properties are largely determined by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The triarylamine core is known to be electron-rich, leading to a relatively high-lying HOMO, which is typically localized on the central nitrogen and the phenyl rings. The LUMO is generally distributed over the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the material's absorption and emission wavelengths. The presence of the electron-donating hexyloxy groups is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom may slightly lower it and also influence the LUMO level.

Theoretical calculations can predict the absorption and emission spectra. For triarylamine derivatives, strong absorption bands in the UV region are typical, corresponding to π-π* transitions. The fluorescence emission is expected in the violet-blue region of the spectrum. The quantum yield of fluorescence can also be estimated, which is a measure of the efficiency of the light emission process.

Electrochemical properties, such as oxidation and reduction potentials, can also be predicted. The electron-rich nature of the triarylamine moiety suggests that this compound will be easily oxidized. The first oxidation potential is a critical parameter for its application as a hole-transport material. Computational models can provide estimates of these potentials, guiding the design of devices.

| Parameter | Predicted Property | Influence of Molecular Structure |

| HOMO Energy | High-lying, facilitating hole injection/transport. | Raised by electron-donating hexyloxy groups. |

| LUMO Energy | Delocalized over the aromatic system. | Influenced by the bromine substituent. |

| HOMO-LUMO Gap | Determines absorption/emission wavelength. | Tunable by modifying substituents on the phenyl rings. |

| Absorption Spectrum | Strong absorption in the UV region. | Corresponds to π-π* electronic transitions. |

| Emission Spectrum | Fluorescence in the violet-blue region. | Stokes shift is expected between absorption and emission. |

| Oxidation Potential | Relatively low, indicating ease of oxidation. | Characteristic of electron-rich triarylamines. |

Charge Transport Mechanisms and Electronic Performance in Advanced Materials Incorporating 4 Bromo N,n Bis 4 Hexyloxy Phenyl Aniline

Investigation of Hole Transport Characteristics and Mobility

The defining electronic feature of triarylamine derivatives, including 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline, is their capacity to transport positive charge carriers (holes). This property is attributed to the electron-rich nitrogen atom and the extended π-conjugated system of the phenyl rings, which facilitate the hopping of holes between adjacent molecules. mdpi.comfrontiersin.org The investigation of hole transport characteristics and the quantification of hole mobility are typically carried out using specialized electrical measurement techniques.

Time-of-Flight (ToF) Photocurrent Measurements

The Time-of-Flight (ToF) method is a direct technique for measuring the drift mobility of charge carriers in organic semiconductors. researchgate.netresearchgate.netumn.edu In a typical ToF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter electrode, inducing a transient photocurrent. The mobility (µ) can be calculated from the transit time (t_T), the sample thickness (L), and the applied electric field (E) using the equation µ = L / (t_T * E).

For triarylamine-based materials, ToF measurements consistently reveal their hole-transporting nature. For instance, a study on N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD), a well-known triarylamine, reported a hole mobility of 1 x 10⁻³ cm² V⁻¹ s⁻¹. acs.org It is expected that this compound would exhibit similar hole mobility values, which could be precisely determined through ToF experiments.

Space Charge Limited Current (SCLC) Model Analysis

The Space Charge Limited Current (SCLC) model provides another established method for determining the charge carrier mobility in organic semiconductors. This technique involves fabricating a single-carrier device (in this case, a hole-only device) and analyzing its current density-voltage (J-V) characteristics. At a certain voltage, the injected charge carriers form a space charge that limits the current. In the trap-free SCLC regime, the current density is proportional to the square of the applied voltage, as described by the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * µ * (V²/L³), where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the device thickness.

By fitting the experimental J-V data to the SCLC model, the hole mobility can be extracted. For novel triarylamine-based hole transport materials, SCLC analysis has been effectively used to determine their mobility. For example, a computational investigation of a triarylamine derivative with two decyloxy groups projected a hole mobility of 1.08 x 10⁻² cm² V⁻¹ s⁻¹, which increased to 4.21 x 10⁻² cm² V⁻¹ s⁻¹ with the addition of two more decyloxy groups, highlighting the influence of molecular structure on mobility. mdpi.com The SCLC method is particularly useful as it also allows for the estimation of trap densities within the material.

Table 1: Representative Hole Mobility Values for Triarylamine-Based Materials

| Compound/Material Class | Measurement Technique | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) | Time-of-Flight (ToF) | 1 x 10⁻³ | acs.org |

| 3,4-bis(decyloxy)-N,N-diphenylaniline | Computational (DFT) | 1.08 x 10⁻² | mdpi.com |

| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | Computational (DFT) | 4.21 x 10⁻² | mdpi.com |

This table presents data for compounds structurally related to this compound to provide context for its expected performance.

Electron Transport Properties and Their Assessment

Triarylamine derivatives are generally considered to be poor electron conductors. Their molecular structure, characterized by high-lying Highest Occupied Molecular Orbital (HOMO) energy levels that facilitate hole injection and transport, also features very high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This creates a large energy barrier for electron injection from typical electrodes.

While some studies on specific triarylamines like TPD have shown measurable electron mobility (e.g., 9 x 10⁻⁴ cm² V⁻¹ s⁻¹ via ToF), it is generally significantly lower than the hole mobility. acs.org For most practical purposes in organic electronic devices, triarylamines are employed as unipolar, hole-transporting materials. The assessment of electron transport properties would typically involve the fabrication of electron-only devices and the use of techniques analogous to those for hole transport, such as electron-only SCLC measurements. However, due to the challenges in injecting electrons into these materials, such studies are less common. The primary role of this compound in a device would be to efficiently transport holes while blocking electrons, which helps to confine charge recombination to the desired region of the device. frontiersin.org

Influence of Molecular Packing and Morphology on Charge Carrier Dynamics

The charge carrier dynamics in organic semiconductors are highly sensitive to the molecular packing and morphology of the thin film. In materials like this compound, charge transport occurs via a hopping mechanism, where charge carriers jump between adjacent molecules. The efficiency of this process is dictated by the intermolecular distance and the relative orientation of the molecules, which in turn determines the electronic coupling between them.

Carrier Recombination and Trapping Phenomena within Devices

In an active electronic device, injected holes and electrons must eventually recombine. The efficiency and location of this recombination are critical to device performance. In devices employing a hole-transporting material like this compound, non-radiative recombination can be a significant loss mechanism. nanoge.org This can occur at the interface between the hole-transport layer and the emissive layer (in an OLED) or the perovskite layer (in a solar cell). nanoge.org

Furthermore, charge trapping can impede charge transport and lead to device degradation. Traps are localized electronic states within the bandgap of the semiconductor that can immobilize charge carriers. These can arise from chemical impurities or structural defects in the material. In the context of SCLC measurements, the presence of traps is indicated by a deviation from the ideal V² dependence of the current. The voltage at which the current rapidly increases is known as the trap-filled limit voltage (V_TFL), which is proportional to the trap density. Minimizing both carrier recombination at interfaces and charge trapping within the bulk of the this compound layer is essential for achieving high-performance and stable electronic devices.

Strategies for Modulating Conductivity through Doping and Blending

The intrinsic conductivity of many organic hole-transporting materials is often insufficient for optimal device performance. To address this, various strategies are employed to modulate their conductivity.

Doping: A common approach is to introduce a p-type dopant into the hole-transporting material. nih.govjos.ac.cnrsc.org Dopants are strong electron-accepting molecules that can oxidize a fraction of the host material's molecules, creating mobile holes and thereby increasing the hole concentration and conductivity. jos.ac.cn A widely used dopant for triarylamine-based materials is bis(trifluoromethane)sulfonimide lithium salt (LiTFSI), often used in conjunction with an additive like 4-tert-butylpyridine (B128874) (tBP). nih.govrsc.org This doping strategy can increase the conductivity by several orders of magnitude. For this compound, a similar doping approach would be expected to significantly enhance its hole conductivity.

Blending: Another strategy involves blending the hole-transporting material with another semiconducting polymer or small molecule. nih.gov This can be done to improve the morphology of the film, enhance charge transport across grain boundaries, or passivate trap states. acs.org For instance, blending a small molecule triarylamine with a high glass-transition temperature insulating polymer can lead to more thermally stable films with consistent charge transport properties at elevated temperatures. nih.gov The choice of blending components and their ratio can be optimized to achieve the desired electronic and morphological properties for a specific device application.

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) |

| 3,4-bis(decyloxy)-N,N-diphenylaniline |

| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline |

| Poly(triarylamine) (PTAA) |

| bis(trifluoromethane)sulfonimide lithium salt (LiTFSI) |

In-depth Analysis of Interfacial Charge Transfer in Heterostructures Featuring this compound Remains an Emerging Area of Research

Despite the growing interest in novel hole transporting materials for advanced electronic devices, detailed experimental studies and specific data on the interfacial charge transfer dynamics of this compound within heterostructures are not yet available in publicly accessible research literature.

While the molecular structure of this compound, a derivative of triphenylamine (B166846), suggests its potential as a hole transporting material, a thorough understanding of its performance at the interface with other materials in devices like perovskite solar cells or organic light-emitting diodes (OLEDs) is crucial for its practical application. The efficiency of such devices is critically dependent on the charge transfer processes occurring at the interfaces between different layers.

In the context of a typical heterostructure device, such as a perovskite solar cell, the hole transport layer (HTL) plays a pivotal role in extracting holes from the light-absorbing perovskite layer and transporting them to the electrode. The effectiveness of this process is governed by several factors at the HTL/perovskite interface, including the alignment of energy levels (HOMO of the HTL and valence band of the perovskite), the charge transfer kinetics, and the potential for charge recombination.

To rigorously analyze the interfacial charge transfer processes of a material like this compound, researchers typically employ a suite of advanced spectroscopic and electrical characterization techniques. These include:

Time-Resolved Photoluminescence (TRPL) Spectroscopy: By measuring the decay of photoluminescence from the perovskite layer with and without the presence of the HTL, one can infer the efficiency of hole extraction. A faster decay in the presence of the HTL indicates efficient charge transfer.

Transient Absorption Spectroscopy (TAS): This technique allows for the direct observation of charge carriers (holes) being transferred from the perovskite to the HTL on ultrafast timescales.

Transient Photocurrent and Photovoltage Measurements: These methods provide insights into the charge extraction and recombination dynamics within a complete solar cell device under operational conditions.

Currently, a comprehensive search of scientific databases and journals does not reveal any studies that have applied these techniques specifically to heterostructures incorporating this compound. Consequently, there is no specific data to populate tables on charge transfer rates, recombination lifetimes, or charge extraction efficiencies for this particular compound.

The scientific community continues to explore a vast array of novel materials for organic and hybrid electronics. The characterization and understanding of the interfacial properties of promising candidates like this compound are essential next steps to unlock their full potential in high-performance devices. Future research in this area would be invaluable for the rational design and optimization of next-generation electronic and optoelectronic technologies.

Applications of 4 Bromo N,n Bis 4 Hexyloxy Phenyl Aniline in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Role as Hole Transport Material (HTM) and Its Impact on Device Efficiency

No data available.

Integration as an Emitting Layer Component

No data available.

Device Architectures and Performance Optimization Strategies (e.g., EQE, Luminance, Lifetime)

No data available.

Organic Photovoltaics (OPVs)

Use as Electron Donor or Hole Extraction Layer

No data available.

Impact on Power Conversion Efficiency and Fill Factor

No data available.

Organic Field-Effect Transistors (OFETs)

Triarylamine derivatives are widely recognized for their utility as p-type semiconductors in the active layer of OFETs due to their ability to transport holes effectively. The non-planar, propeller-like structure of the triphenylamine (B166846) core helps to suppress strong intermolecular π-π stacking, which can be beneficial for achieving amorphous, yet ordered, thin films with good charge transport characteristics.

Active Layer Semiconductor Integration and Performance Parameters (Mobility, On/Off Ratio, Threshold Voltage)

In the context of OFETs, 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline would be integrated as the semiconducting channel material. Its performance would be evaluated based on key parameters such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

The hole mobility is a measure of how quickly charge carriers move through the semiconductor. For triarylamine-based materials, mobilities can vary widely depending on molecular packing and film morphology. The hexyloxy chains in this compound are expected to influence the intermolecular arrangement in the solid state, which is a critical factor for efficient charge hopping between molecules. While specific data for this compound is not available, similar triarylamine derivatives with alkoxy chains have demonstrated hole mobilities in the range of 10-5 to 10-2 cm2 V-1 s-1.

The on/off ratio is the ratio of the drain current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is essential for digital logic applications to distinguish between the two states clearly. Triarylamine-based OFETs typically exhibit good on/off ratios, often exceeding 105, due to their low off-currents.

The threshold voltage is the minimum gate voltage required to induce a conducting channel. A low threshold voltage is desirable for low-power operation. The threshold voltage in OFETs is influenced by the interface between the semiconductor and the dielectric layer, as well as by the presence of trap states.

A hypothetical performance summary for an OFET based on a triarylamine derivative with similar structural features is presented in the table below.

| Performance Parameter | Typical Range for Triarylamine-based OFETs |

| Hole Mobility (µ) | 10-5 - 10-2 cm2 V-1 s-1 |

| On/Off Ratio (Ion/Ioff) | > 105 |

| Threshold Voltage (Vth) | -10 to -30 V |

Electrochromic Devices (ECDs)

Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. Triarylamine compounds are excellent candidates for electrochromic materials because they can be easily and reversibly oxidized to form stable colored radical cations.

Mechanism of Electrochromism and Coloration Efficiency

The electrochromism in this compound would stem from the electrochemical oxidation of the central nitrogen atom of the triphenylamine core. This process involves the removal of an electron to form a radical cation, often referred to as a polaron. This change in the electronic structure leads to a significant alteration in the material's absorption spectrum, resulting in a visible color change. Typically, neutral triarylamine derivatives are colorless or pale yellow, while their oxidized forms exhibit distinct colors, often green or blue.

Coloration efficiency (CE) is a key metric for ECDs, quantifying the change in optical density per unit of charge injected or ejected. A high coloration efficiency means that a significant color change can be achieved with a small amount of charge, leading to lower power consumption. For polymers and molecules based on triphenylamine, coloration efficiencies can range from 100 to over 400 cm2 C-1, depending on the specific molecular structure and the device architecture.

Switching Speed and Device Cycling Stability

Switching speed refers to the time it takes for the device to change from its bleached (colorless) state to its colored state (coloration time) and back again (bleaching time). Fast switching speeds are crucial for applications like smart windows and displays. For triarylamine-based ECDs, switching times are typically on the order of a few seconds.

Device cycling stability is the ability of the electrochromic material to withstand numerous switching cycles without significant degradation in its performance. The stability is often limited by irreversible electrochemical side reactions. The robust and reversible redox behavior of the triphenylamine moiety generally leads to good cycling stability, with many devices capable of undergoing thousands of switching cycles.

The table below summarizes the expected electrochromic properties based on similar triarylamine systems.

| Electrochromic Parameter | Expected Performance Range |

| Coloration Efficiency (CE) | 100 - 400 cm2 C-1 |

| Coloration Time | 1 - 5 seconds |

| Bleaching Time | 1 - 5 seconds |

| Cycling Stability | > 1000 cycles |

Chemo-Sensors and Electronic Sensing Platforms

The inherent fluorescence and electrochemical activity of triarylamine derivatives make them attractive for the development of chemo-sensors. These sensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, through changes in their optical or electronic properties.

Transduction Mechanisms and Sensing Selectivity

In fluorescent chemo-sensors, the triphenylamine core can act as a fluorophore. The interaction of an analyte with a receptor site on the sensor molecule can lead to either fluorescence quenching (turn-off) or enhancement (turn-on). Common transduction mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

The sensing selectivity is determined by the specific design of the receptor unit that is integrated with the triarylamine signaling unit. While the core this compound molecule may not have inherent selectivity for a specific analyte, it can be functionalized to introduce specific binding sites. For instance, the bromo group can be used as a handle for further chemical modification to introduce receptors for specific ions or molecules. The hexyloxy groups, while primarily for solubility, could also play a role in creating a specific binding pocket.

In electronic sensing platforms, the change in the electrochemical properties of the triarylamine upon interaction with an analyte can be used as the sensing signal. For example, the binding of an analyte could shift the oxidation potential of the triphenylamine, which can be detected using techniques like cyclic voltammetry.

The potential sensing capabilities are summarized in the table below.

| Sensing Parameter | Description |

| Transduction Mechanism | Fluorescence quenching or enhancement (optical), shift in redox potential (electrochemical). |

| Potential Analytes | Metal ions, anions, nitroaromatic compounds (with appropriate functionalization). |

| Selectivity | Dependent on the introduction of specific receptor groups. |

Derivatization and Polymerization Strategies Leveraging 4 Bromo N,n Bis 4 Hexyloxy Phenyl Aniline for Advanced Material Design

Post-Synthetic Functionalization at the Bromine Site

The bromine atom on the aniline ring serves as a highly effective synthetic handle for post-functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of functional moieties, thereby modifying the electronic and photophysical properties of the parent molecule.

Suzuki-Miyaura, Stille, Sonogashira, and Heck Cross-Coupling Reactions for Diverse Functionality

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. fishersci.sechim.itwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govchemrxiv.org In the context of 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline, these reactions can be employed to append various aryl, vinyl, or alkynyl groups, leading to materials with tailored properties.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted aniline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.senih.gov This method is widely used due to the commercial availability and stability of many boronic acids. By choosing appropriately substituted boronic acids, a vast library of derivatives can be synthesized with modified electronic properties.

Stille Coupling: The Stille reaction couples the bromo-functionalized compound with an organotin reagent. wikipedia.org A key advantage of this method is the tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted triarylamine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwalisongo.ac.idlibretexts.orgscirp.orgnih.gov The introduction of alkynyl groups can extend the π-conjugation of the molecule, leading to red-shifted absorption and emission spectra.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. chim.itwikipedia.orgorganic-chemistry.orgnih.govnih.gov This can be used to introduce vinyl-type functionalities, which can serve as polymerizable units or further points for modification.

While specific research detailing these reactions on this compound is not extensively documented in publicly available literature, the general reactivity of aryl bromides in these transformations is well-established. The table below illustrates potential products from such reactions.

| Reaction Type | Coupling Partner | Potential Product Structure | Expected Property Modification |

| Suzuki-Miyaura | Phenylboronic acid | N,N-bis(4-(hexyloxy)phenyl)-[1,1'-biphenyl]-4-amine | Enhanced thermal stability and modified charge transport |

| Stille | Tributyl(thiophen-2-yl)stannane | 4-(Thiophen-2-yl)-N,N-bis(4-(hexyloxy)phenyl)aniline | Lowered oxidation potential, red-shifted absorption |

| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-N,N-bis(4-(hexyloxy)phenyl)aniline | Extended π-conjugation, potential for aggregation-induced emission |

| Heck | Styrene | 4-Styryl-N,N-bis(4-(hexyloxy)phenyl)aniline | Introduction of a reactive vinyl group for further polymerization |

Note: The products and property modifications in this table are illustrative examples based on established chemical principles, as specific experimental data for this compound in these reactions is limited in published literature.

Introduction of Polymerizable Units or Additional Electron-Withdrawing/Donating Groups

Beyond simple extension of the molecular framework, cross-coupling reactions can be strategically employed to introduce moieties that enable further chemical transformations or significantly alter the electronic nature of the molecule.

The introduction of polymerizable units , such as vinyl or styryl groups via the Heck reaction, or boronic esters via Suzuki-Miyaura coupling with bis(pinacolato)diboron, transforms the molecule into a monomer. This monomer can then be used in subsequent polymerization reactions to form high-molecular-weight materials.

Furthermore, the attachment of potent electron-donating groups (e.g., additional triarylamines) or electron-withdrawing groups (e.g., cyano, nitro, or sulfonyl groups) can be achieved through judicious choice of the coupling partner. This allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

Polymerization Utilizing the Bromo Group as a Reactive Site

The bromo-functionality of this compound makes it a suitable monomer for various condensation polymerization techniques, leading to the formation of conjugated polymers with the triarylamine unit integrated into the polymer backbone.

Condensation Polymerization (e.g., Direct Arylation Polymerization, Suzuki Polymerization)

Direct Arylation Polymerization (DArP): DArP is an increasingly popular method for the synthesis of conjugated polymers that avoids the preparation of organometallic intermediates. In this approach, the bromo-substituted monomer can be directly coupled with a C-H bond of another aromatic monomer, catalyzed by a palladium complex. This method offers a more atom-economical and environmentally friendly route to conjugated polymers.

Suzuki Polymerization: This is a widely used method for synthesizing conjugated polymers. By reacting a diboronic acid or ester monomer with a dibromo monomer, a polymer chain is grown. In this context, this compound could be homopolymerized after conversion to a boronic acid derivative, or it could be copolymerized with a diboronic acid or ester comonomer.

Synthesis of Conjugated Polymers with this compound as a Monomer

When used as a monomer in condensation polymerization, the this compound unit becomes an integral part of the conjugated polymer backbone. The resulting polymers would be expected to exhibit good hole-transporting properties due to the presence of the triarylamine moieties. The hexyloxy side chains would ensure good solubility of the polymer in common organic solvents, facilitating solution-based processing for device fabrication.

The table below outlines a hypothetical example of a polymer synthesized using this monomer.

| Polymerization Method | Comonomer | Resulting Polymer | Potential Application |

| Suzuki Polymerization | 1,4-Benzenediboronic acid | Poly(N,N-bis(4-(hexyloxy)phenyl)aniline-alt-1,4-phenylene) | Hole-transport layer in OLEDs and OPVs |

Note: This table presents a conceptual polymer. Specific synthesis and characterization data for polymers derived from this compound are not widely available.

Co-Polymerization with Other Monomers for Tailored Electronic and Optical Properties

To further tailor the properties of the resulting polymers, this compound can be co-polymerized with a variety of other monomers. This approach allows for the creation of materials with a combination of properties that may not be achievable with a homopolymer.

By selecting comonomers with specific electronic characteristics, the band gap, charge carrier mobility, and photophysical properties of the resulting copolymer can be systematically tuned. For instance, co-polymerization with an electron-deficient monomer would lead to a donor-acceptor type copolymer. These materials often exhibit intramolecular charge transfer, which can be beneficial for applications in organic photovoltaics.

The choice of comonomer also influences the physical properties of the polymer, such as its morphology, solubility, and thermal stability. This multi-parameter optimization through co-polymerization is a key strategy in the design of high-performance organic electronic materials.

Influence of Polymer Architecture and Molecular Weight on Film Morphology and Device Performance

The conversion of this compound into polymeric structures opens up a vast design space for tuning material properties critical for advanced electronic devices. The final performance of these devices is intricately linked to the polymer's architecture and molecular weight, which in turn dictates the morphology of the thin films.

The architecture of polymers derived from this compound can range from simple linear chains to more complex hyperbranched or cross-linked networks. Linear polymers, synthesized through common cross-coupling reactions like Suzuki or Heck, offer good processability from solution. The molecular weight of these linear polymers plays a crucial role in film formation. Higher molecular weight polymers generally lead to more robust and uniform films due to increased chain entanglement. This enhanced film-forming capability is critical for achieving reliable device performance by minimizing defects such as pinholes.

In the context of organic light-emitting diodes (OLEDs) or perovskite solar cells, where polymers of this nature are often employed as hole-transporting layers (HTLs), the film morphology directly impacts charge carrier mobility. Higher molecular weight polymers tend to exhibit higher charge-carrier mobility. acs.org This is attributed to the formation of more ordered domains and better interconnectivity between polymer chains, which facilitates the hopping of charge carriers. For instance, in systems based on poly(3-hexylthiophene), a well-studied conjugated polymer, higher molecular weight has been shown to correlate with improved charge-carrier mobility and, consequently, better solar cell performance. acs.org

Cross-linked hyperbranched polymers represent another architectural strategy. These materials can be designed to be thermally cured after deposition, resulting in a robust and solvent-resistant film. This is particularly advantageous in the fabrication of multilayer devices, as it prevents the dissolution of the underlying layer during the deposition of subsequent layers.

The table below illustrates the conceptual relationship between polymer characteristics and device performance, based on general observations in the field of organic electronics.

| Polymer Characteristic | Influence on Film Morphology | Impact on Device Performance |

|---|---|---|

| Low Molecular Weight | Potentially less uniform films, smaller domain sizes. | Lower charge carrier mobility, potential for higher defect density. |

| High Molecular Weight | More uniform and robust films, larger and more interconnected domains. acs.org | Higher charge carrier mobility, improved device efficiency and stability. acs.org |

| Linear Architecture | Good solution processability, morphology dependent on processing conditions. | Performance is highly sensitive to film processing and annealing. |

| Cross-linked/Hyperbranched Architecture | Forms robust, solvent-resistant films. | Enhanced device stability and compatibility with multilayer fabrication. |

| Hexyloxy Side Chains | Enhances solubility, can influence polymer packing and interaction with adjacent layers. cityu.edu.hk | Improved processability, can modulate interfacial properties for better charge extraction. cityu.edu.hk |

Supramolecular Assembly and Self-Organization of Derivatized Structures

Beyond the covalent architecture of the polymer backbone, the non-covalent interactions between polymer chains—leading to supramolecular assembly and self-organization—are of paramount importance in dictating the material's properties. For polymers derived from this compound, the triarylamine core and the flexible hexyloxy side chains are the key players in directing this self-assembly.

The planar and electron-rich nature of the triarylamine units promotes π-π stacking between adjacent polymer chains. This intermolecular interaction is a primary driving force for the formation of ordered aggregates in solution and in the solid state. The extent and nature of this π-π stacking significantly influence the electronic properties of the material. Well-ordered stacks can create pathways for efficient charge transport, enhancing the hole mobility of the material.

The hexyloxy side chains, while primarily ensuring solubility, also play a crucial role in the self-organization process. The flexible alkyl chains can interdigitate, leading to van der Waals interactions that further stabilize the supramolecular assembly. The length and branching of these side chains can be tailored to control the spacing between the polymer backbones, which in turn affects the strength of the π-π interactions.

In the broader context of triarylamine-based materials, the introduction of specific functional groups can be used to direct the supramolecular assembly with greater precision. For example, the incorporation of hydrogen-bonding moieties like amides can lead to the formation of highly ordered, one-dimensional columnar structures. While this compound itself does not possess such groups, its derivatization can include comonomers that do, thereby programming the self-assembly of the resulting copolymer.

The self-organization of these polymers can lead to the formation of various hierarchical structures, such as nanofibers, nanorods, or even liquid-crystalline phases. The formation of these structures is highly dependent on factors like the solvent used for processing, the rate of solvent evaporation, and any post-deposition annealing treatments. Controlling these parameters allows for the manipulation of the film morphology at the nanoscale, which is essential for optimizing device performance. For instance, the formation of continuous, well-ordered nanofibrillar networks is often desirable for maximizing charge transport across the active layer of a device. The electronic properties of conjugated polymers are highly sensitive to the physical conformation of the polymer chains and their packing in films. researchgate.net

The following table summarizes the key interactions and resulting structures in the supramolecular assembly of polymers derived from this compound.

| Driving Force | Interacting Moiety | Resulting Supramolecular Structure/Property |

|---|---|---|

| π-π Stacking | Triarylamine Core | Formation of ordered aggregates, pathways for charge transport. |

| Van der Waals Interactions | Hexyloxy Side Chains | Stabilization of aggregates, control of inter-chain spacing. |

| Hydrogen Bonding (with comonomers) | Functional Groups on Comonomers | Formation of highly ordered columnar or fibrillar structures. |

| Processing Conditions (solvent, annealing) | Entire Polymer Chain | Control over nanoscale morphology (e.g., nanofibers, liquid crystals). researchgate.net |

Q & A

Q. Table 1: Synthesis Comparison

| Parameter | ||

|---|---|---|

| Solvent | THF:EtOAc | THF:EtOAc |

| NBS Equiv. | 1.05 | 1.1 |

| Yield | 99% | 95% |

| Purification | Column (9:1) | Column (9:1) |

Basic: How is purity confirmed post-synthesis?

Methodological Answer:

Purity is verified using:

- ¹H NMR : Match peak integrals and splitting patterns with literature (e.g., aromatic protons at δ 6.8–7.2 ppm, hexyloxy chains at δ 0.8–1.7 ppm) .

- HRMS/MALDI-TOF : Confirm molecular ion peaks (e.g., m/z ≈ 583.2 for [M+H]⁺) .

- Chromatography : Ensure a single spot/peak via TLC or HPLC .

Advanced: How to resolve discrepancies in reported yields (95% vs. 99%) for bromination?

Methodological Answer:

Yield variations arise from:

- NBS Stoichiometry : Excess NBS (≥1.1 eq) may improve conversion but risks side reactions (e.g., di-bromination).

- Oxygen Sensitivity : Strict N₂ atmosphere prevents oxidation of intermediates.

- Purification Efficiency : Column chromatography with optimized solvent ratios (hexane:EtOAc 9:1) minimizes product loss .

Recommendation : Replicate conditions from (NBS 1.05 eq, rigorous N₂) to achieve 99% yield.

Advanced: What spectroscopic techniques detect trace impurities in the final product?

Methodological Answer:

- High-Resolution NMR : Identify residual solvents (e.g., THF at δ 3.6 ppm) or unreacted starting materials.

- LC-MS : Detect low-abundance byproducts (e.g., di-brominated species).

- Elemental Analysis : Verify Br content (theoretical: ~13.7%) .

Advanced: How does this compound function in organic electronics?

Methodological Answer:

The compound serves as:

Q. Table 2: Applications in Devices

| Application | Role | Reference |

|---|---|---|

| DSSCs | Triarylamine donor | |

| OLEDs | π-Spacer in emitters |

Advanced: What strategies optimize its stability in photovoltaic devices?

Methodological Answer:

- Side-Chain Engineering : Hexyloxy groups improve solubility and reduce aggregation in thin films .

- Encapsulation : Use UV-resistant polymers (e.g., PMMA) to prevent photodegradation.

- Electrochemical Stability : Cyclic voltammetry confirms oxidation stability (Eₐₙₒdₑ ~0.8 V vs. Ag/AgCl) .

Advanced: How to analyze conflicting NMR data for hexyloxy chain conformers?

Methodological Answer:

- Variable-Temperature NMR : Resolve dynamic rotational isomers of hexyloxy chains by acquiring spectra at –40°C to 25°C.

- 2D NMR (COSY/NOESY) : Assign overlapping methylene protons (δ 1.2–1.5 ppm) .

Basic: What solvents are optimal for processing this compound in device fabrication?

Methodological Answer:

- High Solubility : Chloroform, THF, or chlorobenzene (10–20 mg/mL).

- Film Formation : Spin-coating at 2000–3000 rpm yields homogeneous layers for HTMs .

Advanced: Can computational methods predict its electronic properties?

Methodological Answer:

Yes. Use DFT (B3LYP/6-31G*) to calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.